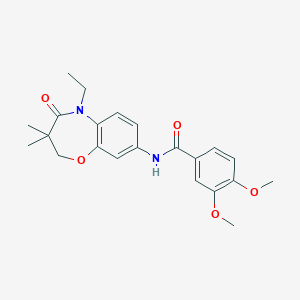

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazepine ring and a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-6-24-16-9-8-15(12-18(16)29-13-22(2,3)21(24)26)23-20(25)14-7-10-17(27-4)19(11-14)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHVQKXDONNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The dimethoxybenzamide moiety is then introduced through a coupling reaction, often using reagents such as amides and anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. Initial steps focus on forming the benzoxazepine ring through cyclization reactions using appropriate precursors. The introduction of the dimethoxybenzamide moiety is achieved through coupling reactions involving amides and anhydrides .

Industrial Production

For industrial applications, optimizing the synthetic route is crucial to enhance yield and purity. Techniques such as automated reactors and continuous flow systems are employed to maintain consistent reaction conditions .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties .

Biology

The biological activities of N-(5-ethyl-3,3-dimethyl-4-oxo) indicate potential applications in enzyme inhibition studies or receptor binding assays. Preliminary studies suggest that it may exhibit anti-inflammatory or antimicrobial properties . Its mechanism of action likely involves interactions with specific enzymes or receptors within biological pathways .

Medicine

Due to its potential biological activity, this compound is being investigated for therapeutic applications. Its unique structural features may allow it to target specific biological mechanisms effectively. Research is ongoing to explore its efficacy against various diseases .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has indicated that N-(5-ethyl-3,3-dimethyl-4-oxo) could inhibit certain enzymes involved in inflammatory pathways. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary assessments have shown that this compound may possess antimicrobial properties against specific bacterial strains. Further studies are required to confirm these effects and elucidate the underlying mechanisms .

- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of N-(5-ethyl-3,3-dimethyl-4-oxo) with various biological targets. These studies provide insights into its potential pharmacological profiles .

Mechanism of Action

The mechanism by which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target and thereby affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

What sets N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide apart from similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity. This makes it a valuable compound for further study and potential application in various fields.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The compound's molecular formula is CHNO, with a molecular weight of approximately 413.48 g/mol. Its structure features a benzoxazepine core substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 413.48 g/mol |

| Atom Count | 60 |

| Bond Count | 62 |

| Aromatic Bond Count | 12 |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

- Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro, suggesting its usefulness in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : An investigation into the cytotoxic effects of this compound on various cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line used.

- Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound resulted in reduced tumor sizes compared to control groups. These findings support its potential as an antitumor agent.

Toxicity and Safety Profile

Toxicological assessments reveal that the compound has a relatively low toxicity profile at therapeutic doses. However, detailed studies are necessary to fully understand its safety margins and side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this benzoxazepine-benzamide hybrid compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. The benzoxazepine core is constructed first via cyclization of substituted ethanolamine derivatives under acidic conditions. Subsequent coupling with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzamide moiety . Reaction optimization should focus on:

- Temperature control : Excess heat may lead to ring-opening of the benzoxazepine.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Purity monitoring : Use HPLC to track intermediates and ensure >95% purity for downstream assays .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR verify the benzoxazepine ring (e.g., characteristic δ 4.5–5.5 ppm for oxazepine protons) and benzamide carbonyl (δ ~168 ppm) .

- LC–MS : Confirm molecular weight ([M+H] expected at m/z 407.4 for CHNO) and detect impurities .

- X-ray crystallography : Resolves ambiguities in stereochemistry or substituent positioning .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting benzoxazepine derivatives?

- Methodological Answer :

- Modular substitution : Replace the 3,4-dimethoxybenzamide group with bioisosteres (e.g., 3,4-difluorobenzamide or trifluoromethylbenzamide ) to assess electronic and steric effects on target binding.

- Core modification : Vary alkyl groups (e.g., ethyl vs. isopentyl) on the benzoxazepine nitrogen to evaluate pharmacokinetic properties .

- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (e.g., MTT) to correlate structural changes with activity .

Q. How can computational modeling guide the design of analogs with improved target affinity?

- Methodological Answer :

- Docking studies : Utilize software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs) based on the compound’s rigid benzoxazepine scaffold .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to prioritize analogs .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical interactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variability : Validate compound purity (>98%) via LC–MS and elemental analysis before biological testing .

- Assay conditions : Standardize protocols (e.g., cell line selection, serum concentration) to minimize variability .

- Off-target effects : Perform counter-screens against unrelated targets (e.g., cytochrome P450 enzymes) to confirm specificity .

Q. How can solubility challenges be addressed during in vitro and in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO (<0.1% v/v) for in vitro studies to maintain solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility for in vivo administration .

- Nanoparticle formulation : Encapsulate the compound in liposomes or PEGylated carriers to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.